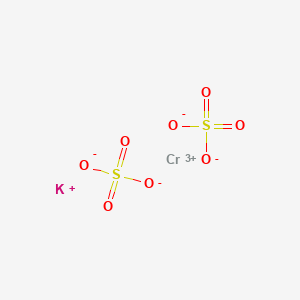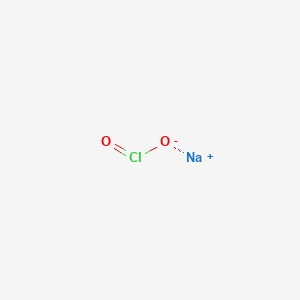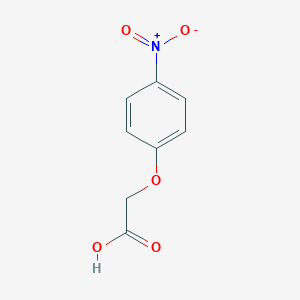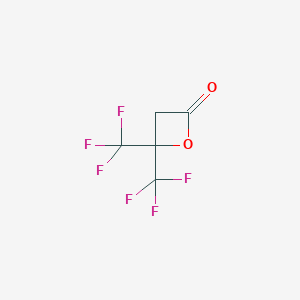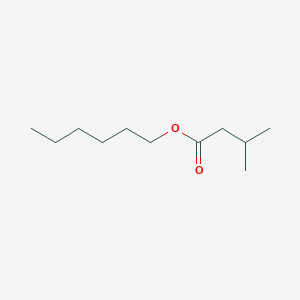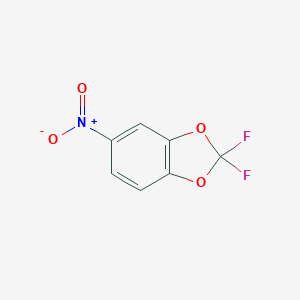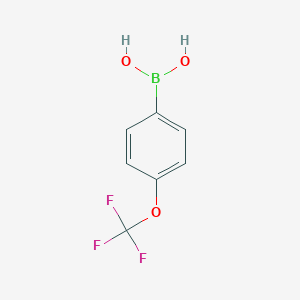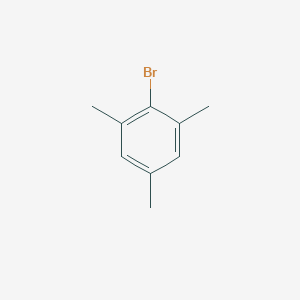![molecular formula C14H8F6O4S B157053 Bis[4-(trifluoromethoxy)phenyl] sulphone CAS No. 1735-37-1](/img/structure/B157053.png)
Bis[4-(trifluoromethoxy)phenyl] sulphone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(trifluoromethoxy)phenyl] sulphone: is an organic compound with the molecular formula C14H8F6O4S and a molecular weight of 386.27 g/mol . It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a sulfone group. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-(trifluoromethoxy)phenyl) sulphone typically involves the Friedel-Crafts acylation of trifluoromethoxybenzene derivatives. This reaction is carried out using a fluorinated catalyst system such as HF-BF3 to avoid halogen exchange reactions that can occur with chlorinated Lewis acids like AlCl3 . The reaction conditions are generally mild, with low temperature and pressure, resulting in high yields and para-regioselectivity.
Industrial Production Methods: Industrial production of bis(4-(trifluoromethoxy)phenyl) sulphone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Bis[4-(trifluoromethoxy)phenyl] sulphone undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfone group can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon-sulfur bond.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling , which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include nucleophiles like thiols and amines, with conditions involving mild bases or acids.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Bis[4-(trifluoromethoxy)phenyl] sulphone is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: The compound’s unique chemical properties make it a valuable tool in medicinal chemistry for the development of pharmaceuticals. It is used in the synthesis of drug candidates with potential therapeutic applications .
Industry: In the industrial sector, bis(4-(trifluoromethoxy)phenyl) sulphone is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of bis(4-(trifluoromethoxy)phenyl) sulphone involves its interaction with molecular targets through nucleophilic substitution and coupling reactions. The trifluoromethoxy groups enhance the compound’s electrophilicity, facilitating its reaction with nucleophiles. The sulfone group can participate in redox reactions, altering the compound’s chemical properties and enabling its use in various applications .
Comparison with Similar Compounds
- Bis(4-(trifluoromethyl)phenyl) sulphone
- Bis(4-(methoxy)phenyl) sulphone
- Bis(4-(methyl)phenyl) sulphone
Comparison: Bis[4-(trifluoromethoxy)phenyl] sulphone is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical properties compared to other similar compounds. The trifluoromethoxy groups enhance the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and industrial production .
Properties
CAS No. |
1735-37-1 |
|---|---|
Molecular Formula |
C14H8F6O4S |
Molecular Weight |
386.27 g/mol |
IUPAC Name |
1-(trifluoromethoxy)-4-[4-(trifluoromethoxy)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C14H8F6O4S/c15-13(16,17)23-9-1-5-11(6-2-9)25(21,22)12-7-3-10(4-8-12)24-14(18,19)20/h1-8H |
InChI Key |
YNWANXHSJBKIAZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Key on ui other cas no. |
1735-37-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



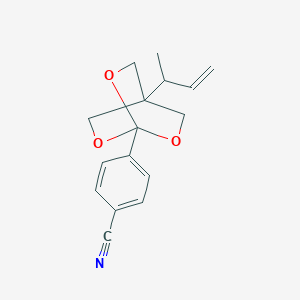
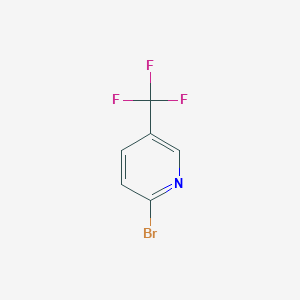
![2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt](/img/structure/B156977.png)
![Butyl 4,11-diamino-1,3,5,10-tetrahydro-2H-naphth[2,3-f]isoindole-2-propionate](/img/structure/B156979.png)
